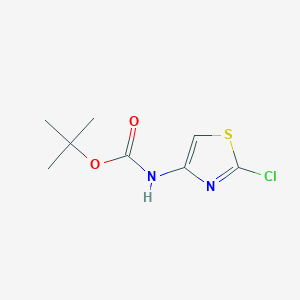

![molecular formula C6H3F6IN2O B2454421 4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375261-56-4](/img/structure/B2454421.png)

4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

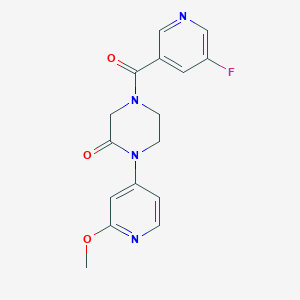

“4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a chemical compound with the CAS Number: 2375261-56-4 . It has a molecular weight of 360 and its IUPAC name is 4-iodo-1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)-1H-pyrazole .

Synthesis Analysis

The synthesis of this compound can be achieved by the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . Another method involves the addition reaction of various azoles to perfluoromethyl vinyl ether .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F6IN2O/c7-4(16-6(10,11)12)5(8,9)15-2-3(13)1-14-15/h1-2,4H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole is a valuable building block in the synthesis of various pyrazole derivatives. Guillou et al. (2011) have demonstrated the preparation of an array of 4- and 5-iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole. These compounds have significant applications in CropScience and oncology, highlighting the importance of such iodinated pyrazole derivatives in developing new chemical entities featuring a pyrazole nucleus (Guillou et al., 2011).

Catalysis and Chemical Synthesis

The pyrazole compound under consideration is also instrumental in catalysis and chemical synthesis. For instance, Patel et al. (1991) reported the synthesis of 1H-Pyrazoles through the reaction of [hydroxy(tosyloxy)iodo]benzene with ethyl 2,3-dioxobutanoate-2-arylhydrazones, showcasing the utility of pyrazole derivatives in organic synthesis (Patel et al., 1991).

Novel Pyrazole Synthesis

Prabakaran et al. (2012) explored the synthesis of pyrazole-4-carboxylates using indium bromide catalyst. This method, involving ultrasonic irradiation, exemplifies the innovative approaches in synthesizing pyrazole derivatives, potentially including the specified 4-iodo pyrazole (Prabakaran et al., 2012).

Application in Organic Chemistry

In the context of organic chemistry, the use of pyrazole derivatives, including 4-iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole, is widespread. Sridhar et al. (2005) demonstrated the synthesis of 4-pyrazolyl 1,4-dihydropyridines using a 3,4,5-trifluorobenzeneboronic acid catalyst. This showcases the application of pyrazole derivatives in the development of new organic compounds (Sridhar & Perumal, 2005).

Biological Evaluation

Donohue et al. (2002) prepared a library of pyrazole-4-carboxamides, which included variations of the 4-iodo pyrazole, for biological evaluation. Their research indicates the potential biological and medicinal applications of these compounds (Donohue et al., 2002).

Catalytic Applications

Yuan Han et al. (2007) studied pyrazole-derived carbene ligands in Palladium(II) complexes, indicating the role of such compounds in catalytic processes like the Suzuki−Miyaura coupling (Han, Huynh, & Tan, 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of skin contact or if inhaled .

Propiedades

IUPAC Name |

4-iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6IN2O/c7-4(16-6(10,11)12)5(8,9)15-2-3(13)1-14-15/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFDWPHDHRFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454340.png)

![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)

![1,2,4-Triphenyl-5,6-dihydrobenzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2454352.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)

methanone](/img/structure/B2454359.png)